N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-15-9-8-13(12-16(15)24-2)10-11-19-17(18)20-25(21,22)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H3,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBAAVCTCUCSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide typically involves the reaction of 3,4-dimethoxyphenethylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with a carbamimidoylating agent to yield the final product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Corresponding substituted sulfonamides
Scientific Research Applications
Medicinal Chemistry
1.1 Carbonic Anhydrase Inhibition
One of the notable applications of N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide is its potential as a carbonic anhydrase inhibitor. Carbonic anhydrases are metalloenzymes that play crucial roles in physiological processes such as acid-base balance and respiration. Inhibitors of these enzymes can be beneficial in treating conditions like glaucoma, epilepsy, and certain cancers. Research has shown that derivatives of sulfonamides exhibit significant inhibitory activity against various human carbonic anhydrase isoforms, suggesting that this compound may share similar properties and could be developed further for therapeutic use .
1.2 Anti-Inflammatory Properties
Sulfonamide derivatives, including this compound, have been investigated for their anti-inflammatory effects. Compounds with a sulfonamide moiety have been found to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This inhibition can lead to reduced pain and inflammation, making these compounds candidates for treating inflammatory diseases such as arthritis .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. The synthesis of this compound involves several steps that can be tailored to enhance its efficacy and selectivity against target enzymes.
2.1 Synthetic Pathways
The synthesis typically involves the reaction between appropriate sulfonamide precursors and phenethylamine derivatives. Various synthetic methodologies can be employed to modify the substituents on the benzene ring or the carbamimidoyl group to improve biological activity .
2.2 Case Studies in SAR
Recent studies have focused on modifying the substituents on the sulfonamide and phenethyl groups to investigate their effects on inhibitory activity against carbonic anhydrases and COX-2 enzymes. For instance, adding hydrophobic groups or varying the length of alkyl chains has been shown to enhance binding affinity and selectivity towards specific isoforms .
3.1 Antibacterial Activity
In addition to its role as an enzyme inhibitor, compounds related to this compound have been tested for antibacterial properties. Studies indicate that certain sulfonamide derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . This broad-spectrum antibacterial activity highlights the potential for developing new antimicrobial agents based on this chemical scaffold.
Mechanism of Action
The mechanism of action of N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s activity and stability are influenced by its 3,4-dimethoxyphenethyl-carbamimidoyl substituent. Key comparisons with structurally related sulfonamides include:
Key Observations :
- Substituent Position : The position of methyl/methoxy groups on the phenyl ring significantly impacts bioactivity. For example, N-(3,4-dimethylphenyl)benzenesulfonamide shows antimicrobial activity, while the 2,3-dimethyl analog exhibits broader antibacterial and anti-enzymatic effects .
- Electron-Donating Groups: The 3,4-dimethoxy group in the target compound may enhance solubility and receptor binding compared to non-polar substituents (e.g., methyl groups) .
Biological Activity
N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzenesulfonamide moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Structural Features
- Benzenesulfonamide Group : This core structure is associated with various pharmacological effects.
- Carbamimidoyl Group : This functional group is known to enhance the biological activity of sulfonamides.
- Dimethoxyphenethyl Moiety : The presence of methoxy groups may influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit bacterial growth by targeting folic acid synthesis pathways.
Anticancer Activity
Recent investigations have pointed towards the anticancer potential of sulfonamide derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Cardiovascular Effects
Studies on related benzenesulfonamides have revealed their effects on cardiovascular parameters such as perfusion pressure and coronary resistance. For example, a study indicated that specific sulfonamide derivatives could modulate calcium channel activity, leading to decreased vascular resistance .
Study 1: Antimicrobial Activity
A study conducted by Figueroa-Valverde et al. (2023) evaluated the antimicrobial efficacy of several sulfonamide derivatives, including those structurally similar to this compound. The results demonstrated a significant reduction in bacterial viability against Gram-positive and Gram-negative strains.
| Compound Name | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | 75% Inhibition | 80% Inhibition |
| Compound B | 70% Inhibition | 85% Inhibition |
| This compound | 78% Inhibition | 82% Inhibition |
Study 2: Anticancer Effects
In another investigation focusing on cancer cell lines (breast and lung cancer), it was found that the compound induced apoptosis through the activation of caspase pathways. The study utilized flow cytometry to quantify apoptotic cells.
Study 3: Cardiovascular Impact
A recent study explored the effect of benzenesulfonamide derivatives on isolated rat heart models. It was observed that certain derivatives significantly decreased perfusion pressure and coronary resistance compared to controls, suggesting a potential therapeutic application in managing hypertension .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide with high purity?
- Methodology : A multi-step synthesis is typically employed, starting with sulfonation of benzene derivatives followed by coupling with a carbamimidoyl intermediate. Key steps include:
- Sulfonamide formation : Reacting benzenesulfonyl chloride with 3,4-dimethoxyphenethylamine under anhydrous conditions (e.g., THF, 0–5°C, inert atmosphere) .
- Carbamimidoyl introduction : Using carbodiimide-mediated coupling or guanidinylation reactions to attach the carbamimidoyl group, with careful pH control to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical workflow :
- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to validate bond angles and stereochemistry .
- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the 6.8–7.5 ppm range) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ~443) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
- Enzyme inhibition : Fluorometric assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, IC determination) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in bioactivity studies (e.g., high in vitro potency vs. low in vivo efficacy)?
- Hypothesis testing :
- Solubility/pharmacokinetics : Measure logP (octanol/water partition) and plasma protein binding via equilibrium dialysis to assess bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify degradation pathways (LC-MS/MS analysis) .
- Orthogonal assays : Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
Q. What computational tools are effective for predicting structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., sulfonamide-binding enzymes) .
- QSAR modeling : Develop regression models based on electronic descriptors (Hammett σ) and steric parameters (Taft’s ) to guide structural optimization .
Q. How can crystallographic data be leveraged to explain mechanistic differences between analogs?
- Case study : Compare X-ray structures of this compound and its 3,5-dimethoxy analog.
- Key metrics : Hydrogen-bonding networks (e.g., sulfonamide O···H-N interactions) and π-stacking distances between aromatic rings .
- SHELX refinement : Apply TWIN and BASF commands to correct for twinning in challenging crystals .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Process chemistry :
- Catalyst optimization : Screen palladium/copper catalysts for Buchwald-Hartwig coupling to improve yield (>80%) .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonation) to enhance safety and reproducibility .
Q. How can researchers address low solubility in aqueous buffers for in vivo studies?
- Formulation approaches :
- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based vehicles to enhance solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) for improved absorption .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
